N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound characterized by a 2H-1,3-benzodioxole scaffold linked to a carboxamide group. The carboxamide nitrogen is substituted with a 4-(2-oxopiperidin-1-yl)phenyl moiety. The 2-oxopiperidinyl group introduces a six-membered lactam ring, which may influence conformational stability and biological interactions.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18-3-1-2-10-21(18)15-7-5-14(6-8-15)20-19(23)13-4-9-16-17(11-13)25-12-24-16/h4-9,11H,1-3,10,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHDOJKWRWUFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure is developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, without the need for column chromatography purification .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of common reagents and conditions that are easily reproducible on a large scale. The key intermediate is synthesized through a series of reactions, including cyclization and chlorination, followed by oxidation to form the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The piperidine cycle is oxidized to form lactams.
Reduction: Reduction reactions are used to convert intermediates to the desired product.
Substitution: Substitution reactions are involved in the formation of key intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite, piperidine, and 4-chloronitrobenzene . The reactions typically occur under mild conditions, making them suitable for large-scale production .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound .
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively inhibiting activated factor X (FXa). It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and inhibiting blood coagulation . This mechanism is crucial for its anticoagulant properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
a) Benzodioxole Carboxamide Derivatives
- Tulmimetostatum: This antineoplastic agent shares the 2H-1,3-benzodioxole-5-carboxamide core but incorporates a trans-cyclohexyl substituent and a methylsulfanylpyridinone group.
- N-(3-Trifluoromethylphenyl)-1,3-benzodioxole-5-carboxamide : Substitution at the phenyl ring with a trifluoromethyl group (instead of 2-oxopiperidinyl) enhances lipophilicity and metabolic stability, making it relevant for drug design targeting hydrophobic binding pockets .
- N-Allyl-1,3-benzodioxole-5-carboxamide : Features an allyl group on the carboxamide nitrogen, simplifying the structure but reducing steric hindrance compared to the piperidinylphenyl substituent. Such derivatives are often intermediates in medicinal chemistry .
b) Heterocyclic Modifications
- Triazole and Triazolopyrimidine Analogues: Compounds like 4-(hexyloxy/heptyloxy)phenyl-1,2,4-triazol-3-ones () and triazolopyrimidines () replace the benzodioxole core with nitrogen-rich heterocycles.
- Thiazole Derivatives : Synthesized via Hantzsch cyclization (), these compounds exhibit tautomerism between thiol and thione forms, which may influence reactivity and biological target engagement .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The benzodioxole carboxamide scaffold tolerates diverse substituents, enabling tailored interactions with biological targets.
- Piperidinyl vs. Trifluoromethyl : The 2-oxopiperidinyl group offers hydrogen-bonding sites, while trifluoromethyl enhances lipophilicity. Choice depends on target specificity.
- Synthetic Accessibility : Catalyst-free methods () and one-pot reactions () provide efficient routes to analogues, though the target compound may require more complex steps.
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzodioxole moiety linked to a piperidine derivative, contributing to its biological properties. The molecular weight is approximately 356.38 g/mol.
Inhibition of Factor Xa (FXa) :
this compound acts as a potent and selective inhibitor of FXa, an essential enzyme in the coagulation cascade. Its inhibitory constant (Ki) is reported to be as low as 0.08 nM, indicating strong binding affinity and selectivity over other coagulation factors.
Competitive Inhibition :
The compound competes with synthetic substrates for the active site of FXa, suggesting that it effectively disrupts thrombin generation and platelet aggregation indirectly. This mechanism supports its potential use in anticoagulation therapy.
Antithrombotic Effects
Preclinical studies have demonstrated that this compound exhibits dose-dependent antithrombotic effects in animal models. These studies indicate that therapeutic doses preserve hemostasis while effectively reducing thrombus formation.
Cellular Effects
The compound has shown promising results in various cellular assays:
- Platelet Aggregation : It significantly reduces platelet aggregation induced by thrombin.
- Endothelial Function : Preliminary data suggest improvements in endothelial function following treatment with this compound, which may contribute to its cardiovascular protective effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| FXa Inhibition | Ki = 0.08 nM | |
| Platelet Aggregation | Reduced aggregation | |
| Antithrombotic | Dose-dependent efficacy |
Case Studies
Study 1: Efficacy in Thrombosis Models
In a study involving murine models of thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to controls. The study highlighted the compound's potential as a therapeutic agent for thromboembolic disorders.
Study 2: Safety Profile Assessment
A safety assessment conducted in rats indicated that the compound did not exhibit significant adverse effects at therapeutic doses. Parameters such as liver function tests and hematological profiles remained within normal ranges, suggesting a favorable safety profile for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
